molecular formula C10H14N2O4S B1361872 N,N-diethyl-4-nitrobenzenesulfonamide CAS No. 89840-82-4

N,N-diethyl-4-nitrobenzenesulfonamide

Cat. No.: B1361872
CAS No.: 89840-82-4
M. Wt: 258.3 g/mol
InChI Key: SONXVVRXIQJXIP-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide (B165840) Class in Advanced Organic Chemistry

The benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. hmdb.ca This structural motif, R-SO₂NR'R'', where the aryl group is benzene, forms the backbone of a vast number of molecules with significant applications across various scientific disciplines. wikipedia.org In organic chemistry, the sulfonamide group is known for its chemical stability and its ability to participate in a range of chemical transformations. wikipedia.org

Benzenesulfonamides are typically crystalline solids, a property that historically made them useful for the derivatization and identification of amines. wikipedia.org The geometry of the sulfonamide group imparts a degree of conformational rigidity to the molecules. Their chemical properties are influenced by the substituents on both the benzene ring and the nitrogen atom. For instance, the presence of electron-withdrawing or donating groups on the aromatic ring can alter the acidity of the N-H proton (in monosubstituted or unsubstituted sulfonamides) and the reactivity of the ring itself.

This class of compounds has been extensively explored in medicinal chemistry, leading to the development of various therapeutic agents. Their biological activities are diverse, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The sulfonamide moiety is a key pharmacophore in many drugs due to its ability to mimic a carboxylic acid group and form hydrogen bonds with biological targets. nih.govresearchgate.net

Significance of N,N-Disubstituted Sulfonamides in Contemporary Chemical Research

N,N-disubstituted sulfonamides, which lack a proton on the nitrogen atom, represent a significant subclass with distinct properties and applications. Unlike their primary and secondary counterparts, these tertiary sulfonamides cannot act as hydrogen bond donors at the nitrogen atom, which can significantly influence their biological activity and physical properties.

In contemporary chemical research, N,N-disubstituted sulfonamides are valued as synthetic intermediates. nih.gov The N,N-diethylamide functional group, for example, is a widely employed directing group in directed ortho-metalation (DoM) reactions, a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The Lewis basicity of the amide allows for coordination with an alkyllithium base, facilitating deprotonation at the ortho position. nih.gov

Furthermore, the development of novel synthetic methodologies continues to provide efficient routes to N,N-disubstituted sulfonamides, highlighting their ongoing importance in organic synthesis. nih.gov Research in this area focuses on creating diverse libraries of these compounds for screening in drug discovery programs and for applications in materials science. researchgate.net Their robust nature and tunable electronic and steric properties make them versatile scaffolds in the design of functional molecules.

Specific Research Focus on N,N-diethyl-4-nitrobenzenesulfonamide

This compound is a specific member of the N,N-disubstituted sulfonamide class, featuring a nitro group at the para position of the benzene ring and two ethyl groups on the sulfonamide nitrogen. This particular combination of functional groups makes it a compound of interest for specialized research applications.

The chemical structure combines the stable sulfonamide linkage with a reactive nitro group. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This functional group can undergo a variety of chemical transformations, most notably reduction to an amino group (-NH₂). This reaction is a fundamental step in the synthesis of more complex molecules, such as dyes or pharmaceutical intermediates, by converting the nitro compound into a versatile aniline (B41778) derivative.

The synthesis of this compound would typically involve the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine. wikipedia.org This is a standard method for the formation of sulfonamides. The starting material, 4-nitrobenzenesulfonyl chloride, can be prepared from the chlorosulfonation of nitrobenzene (B124822).

Detailed research findings on this compound specifically are limited in publicly available literature, but its properties can be inferred from closely related structures. For example, the related N,N-dimethyl-4-nitrobenzenesulfonamide is recognized as an important synthetic intermediate. The presence of the N,N-diethyl groups in the target molecule provides different steric and solubility characteristics compared to its dimethyl analog, which could be exploited in various synthetic contexts.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 89840-82-4
Molecular Formula C₁₀H₁₄N₂O₄S

| Synonyms | 4-nitro-benzenesulfonic acid diethylamide |

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₀H₁₄N₂O₄S
Benzenesulfonamide C₆H₇NO₂S
N,N-dimethyl-4-nitrobenzenesulfonamide C₈H₁₀N₂O₄S
4-nitrobenzenesulfonyl chloride C₆H₄ClNO₄S
Diethylamine C₄H₁₁N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXVVRXIQJXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353572
Record name N,N-diethyl-4-nitrobenzenesulfonamide
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Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-82-4
Record name N,N-Diethyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-diethyl-4-nitrobenzenesulfonamide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N-diethyl-4-nitrobenzenesulfonamide

The most conventional approach to synthesizing this compound is a multistep process that begins with simple aromatic precursors. This pathway involves a series of fundamental organic reactions, each stage building upon the last to yield the final product.

This synthetic pathway is characterized by three core stages: the formation of a sulfonyl chloride, the introduction of a nitro group, and the final amidation. The sequence of these steps, particularly sulfonation and nitration, can be varied to achieve the desired intermediate, 4-nitrobenzenesulfonyl chloride.

The initial step in this synthetic sequence is the creation of a benzenesulfonyl chloride intermediate. This can be achieved through two primary routes:

Route A: Sulfonation of Benzene (B151609): Benzene undergoes electrophilic aromatic substitution with fuming sulfuric acid (sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. libretexts.orglibretexts.orgaakash.ac.in This intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to convert the sulfonic acid group into the more reactive sulfonyl chloride group, yielding benzenesulfonyl chloride.

Route B: Sulfochlorination of Nitrobenzene (B124822): Alternatively, if the nitration step is performed first, nitrobenzene can be directly converted to 3-nitrobenzenesulfonyl chloride via a process known as sulfochlorination. google.com This reaction typically involves heating nitrobenzene with an excess of chlorosulfonic acid. google.com While this route directly incorporates the nitro and sulfonyl chloride groups, it primarily yields the meta-substituted isomer due to the directing effect of the nitro group.

Table 1: Reagents for Sulfonyl Chloride Formation

Starting MaterialReagent(s)Intermediate Product
Benzene1. Fuming H₂SO₄ 2. PCl₅ or SOCl₂Benzenesulfonyl chloride
NitrobenzeneChlorosulfonic Acid (ClSO₃H)3-Nitrobenzenesulfonyl chloride

The introduction of the nitro group at the para position of the benzene ring is a critical step. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aakash.ac.inlibretexts.org

When starting with benzenesulfonyl chloride, the sulfonyl chloride group acts as a deactivating, meta-directing group. However, the formation of the para-substituted product, 4-nitrobenzenesulfonyl chloride, can still be achieved and subsequently separated from the meta isomer. rsc.org This intermediate is a key precursor for the final amidation step.

The final step in this multistep synthesis is the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine. This nucleophilic substitution reaction at the sulfur atom forms the sulfonamide bond. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. google.com This yields the target molecule, this compound.

Reaction Scheme: O₂NC₆H₄SO₂Cl + 2 HN(CH₂CH₃)₂ → O₂NC₆H₄SO₂N(CH₂CH₃)₂ + [H₂N(CH₂CH₃)₂]Cl

N-Alkylation Strategies and Considerations

An alternative approach to forming this compound involves starting with the primary sulfonamide, 4-nitrobenzenesulfonamide (B188996), and subsequently introducing the two ethyl groups. sigmaaldrich.com This strategy relies on the acidic nature of the protons on the sulfonamide nitrogen, which can be removed by a base to generate a nucleophilic anion for alkylation.

The Fukuyama amine synthesis provides a highly versatile method for the N-alkylation of sulfonamides. nih.gov This strategy utilizes a nitrobenzenesulfonamide (often called a nosyl-amide or Ns-amide) as both a protecting and an activating group for amines. chem-station.comrsc.org The electron-withdrawing nature of the nitrobenzenesulfonyl group significantly increases the acidity of the N-H protons of the primary sulfonamide, making alkylation possible under relatively mild conditions. chem-station.com

In the context of synthesizing this compound, the starting material would be 4-nitrobenzenesulfonamide itself. The process would involve a sequential double alkylation using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a suitable base, such as potassium carbonate.

A key related procedure is the Fukuyama-Mitsunobu reaction, which allows for the alkylation of nosyl-amides using an alcohol. nih.govresearchgate.netresearchgate.net In this reaction, the primary sulfonamide, an alcohol (in this case, ethanol), and Mitsunobu reagents (such as triphenylphosphine (B44618) and diethyl azodicarboxylate) are combined to form the N-alkylated product. rsc.orgresearchgate.net Applying this procedure twice would lead to the desired N,N-diethyl substitution.

Table 2: Fukuyama-Type N-Alkylation Conditions

Alkylation MethodReagentsDescription
Conventional AlkylationEthyl halide (e.g., EtI), Base (e.g., K₂CO₃)The primary sulfonamide is deprotonated, and the resulting anion acts as a nucleophile to attack the ethyl halide.
Fukuyama-MitsunobuEthanol (B145695) (EtOH), PPh₃, DEAD or DIADAn alcohol is used as the alkylating agent under mild, redox-neutral conditions. rsc.orgnih.gov
Mitsunobu Reaction Applications

This compound can serve as a potent nucleophile in the Mitsunobu reaction, a powerful method for the alkylation of acidic nitrogen compounds. nih.gov This specific application, often termed the Fukuyama-Mitsunobu reaction, leverages the increased acidity of the N-H proton in primary or secondary sulfonamides, which is further enhanced by the electron-withdrawing nature of the p-nitro group. chem-station.com While this compound is a tertiary sulfonamide and thus lacks an N-H proton for direct alkylation, its precursor, 4-nitrobenzenesulfonamide, can be sequentially alkylated, first with an ethyl group and then potentially with a second, different alkyl group under Mitsunobu conditions if a primary sulfonamide is used as the starting material.

The core of the Mitsunobu reaction involves the activation of an alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The triphenylphosphine and DEAD combine to form a betaine (B1666868) intermediate, which then deprotonates the acidic nucleophile—in this context, a primary or secondary sulfonamide. chem-station.comhandwiki.org The activated alcohol subsequently undergoes Sₙ2 substitution by the sulfonamide anion, leading to the formation of a new N-C bond with a complete inversion of stereochemistry at the alcohol's chiral center. chem-station.commissouri.edu

The acidity of the nucleophile is critical for the reaction's success, with a general requirement for a pKa below 13. chem-station.comhandwiki.org Nitrobenzenesulfonamides readily meet this criterion, making them ideal substrates for this transformation. chem-station.com This methodology provides a mild and efficient route to complex N-alkylated sulfonamides, which are valuable intermediates in organic synthesis. nih.gov

Derivatization and Functionalization Strategies of this compound

The chemical architecture of this compound offers multiple sites for strategic modification, enabling its transformation into a variety of functional derivatives and its incorporation into larger, more complex molecular systems.

Modification of the Nitro Group: Reduction to Amino Analogs

The most significant functionalization pathway for this compound involves the reduction of its nitro group to a primary amine, yielding N,N-diethyl-4-aminobenzenesulfonamide. calpaclab.com This transformation is a cornerstone of aromatic chemistry, as it converts an electron-withdrawing group into a versatile electron-donating group, opening up a vast array of subsequent chemical modifications. researchgate.net The resulting arylamine is a key building block for pharmaceuticals, dyes, and advanced materials.

Several well-established methods are effective for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule and the desired reaction conditions. rsc.org Catalytic hydrogenation is a widely used, clean, and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com For laboratory-scale synthesis, chemical reducing agents are also common. Tin(II) chloride (SnCl₂) in an alcoholic solvent or hot ethanol is a classic and reliable method for the selective reduction of aromatic nitro groups. researchgate.net Other metal-based systems, such as iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), provide a milder and cost-effective alternative. google.com

Reagent/SystemTypical ConditionsProduct
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1 atm H₂N,N-diethyl-4-aminobenzenesulfonamide
SnCl₂·2H₂OEthanol, RefluxN,N-diethyl-4-aminobenzenesulfonamide
Fe, NH₄ClEthanol/Water, RefluxN,N-diethyl-4-aminobenzenesulfonamide
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous Ammonia or Biphasic SystemN,N-diethyl-4-aminobenzenesulfonamide

Incorporation into Multicomponent Scaffolds

The conversion of the nitro group to an amino group transforms this compound into the highly functional building block N,N-diethyl-4-aminobenzenesulfonamide. This derivative serves as a versatile component for integration into larger, multicomponent molecular architectures where it can function as a rigid linker or an electronically active spacer.

In the field of supramolecular chemistry and crystal engineering, rigid molecular units are often employed as "linkers" or "struts" to connect different parts of a molecule and to direct the formation of specific, well-defined three-dimensional structures, including symmetrically folded architectures or "foldamers". nih.gov The N,N-diethyl-4-aminobenzenesulfonamide moiety is well-suited for this role. The para-substituted benzene ring provides a rigid, linear scaffold. The sulfonamide group establishes a defined, non-planar geometry at the sulfur atom, influencing the spatial orientation of the attached diethylamino group relative to the aromatic ring. mdpi.com

Following its synthesis, the amino group can be further derivatized—for example, by forming amide or imine bonds with other molecular components. These connections, combined with the inherent structural properties of the benzenesulfonamide (B165840) core, can enforce specific torsional angles and intermolecular interactions (such as hydrogen bonding from a derivatized amine), guiding the folding of a larger molecular chain into a predictable conformation. nih.gov

The N,N-diethyl-4-aminobenzenesulfonamide derivative also finds application as a spacer in the design of luminescent materials and organic dyes. The core structure combines an electron-donating dialkylamino-substituted phenyl ring with an electron-accepting sulfonamide group, creating an intramolecular charge-transfer (ICT) character. This electronic push-pull system is a common design motif for creating chromophores and fluorophores.

The primary amino group of N,N-diethyl-4-aminobenzenesulfonamide is a key functional handle for incorporating this unit into larger conjugated systems. For instance, the amine can undergo diazotization followed by an azo coupling reaction to form highly colored azo dyes. researchgate.net In such a structure, the benzenesulfonamide moiety acts as a spacer that electronically isolates or modulates the interaction between different chromophoric units, thereby tuning the final material's absorption and emission properties. The N,N-diethyl groups also enhance solubility in organic solvents, a crucial property for the processing and application of luminescent materials.

Cyclic Derivatives Formation

The formation of cyclic derivatives from this compound typically proceeds after the strategic functionalization of the initial scaffold, often involving the reduced amino analog. While the parent compound is relatively inert to cyclization, its derivatives can be designed to undergo intramolecular reactions to form various heterocyclic systems.

One plausible strategy involves the elaboration of the N,N-diethyl-4-aminobenzenesulfonamide intermediate. The aromatic amino group can react with bifunctional reagents to construct a new ring fused to the benzene ring. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring via the Gould-Jacobs reaction. Alternatively, the amino group could be acylated with a molecule containing a terminal leaving group or an unsaturated bond, setting the stage for an intramolecular cyclization via nucleophilic substitution or addition.

Another approach could involve modifications to the ethyl groups of the sulfonamide. Although more synthetically challenging, the introduction of a functional group (e.g., a hydroxyl or halide) at the terminus of one of the ethyl chains would create a precursor for intramolecular cyclization. For instance, an N-(2-hydroxyethyl)-N-ethyl-4-nitrobenzenesulfonamide derivative could potentially undergo an intramolecular Mitsunobu reaction or other dehydration conditions to form a six-membered morpholine-type ring. Such intramolecular cyclizations are powerful methods for the efficient construction of complex heterocyclic frameworks. researchgate.netrsc.org

Mechanistic Insights into Reaction Pathways

The chemical behavior of this compound is governed by the interplay of its three key structural components: the aromatic nitro group, the sulfonyl center, and the N,N-diethylamino moiety. The strong electron-withdrawing nature of both the nitro group and the sulfonyl group significantly influences the electron density of the benzene ring and the reactivity of the sulfonamide bond. Mechanistic studies on closely related compounds, particularly 4-nitrobenzenesulfonyl derivatives, provide a framework for understanding the reaction pathways of this compound.

Electron transfer (ET) processes are fundamental to the reduction of this compound and its derivatives. The presence of the 4-nitro group makes the aromatic ring highly electron-deficient and susceptible to accepting an electron. Studies on the electrochemical reduction of analogous 4-nitrobenzenesulfonyl chlorides reveal a dissociative electron transfer mechanism. cdnsciencepub.com

In this type of mechanism, the electron transfer from an electrode or a chemical reductant to the molecule is not a simple addition to form a stable radical anion. Instead, the transfer is concerted with the cleavage of a bond. For 4-nitrobenzenesulfonyl chloride, the electron transfer is coupled with the breaking of the sulfur-chlorine (S-Cl) bond. cdnsciencepub.comresearchgate.net This is described as a "sticky" dissociative mechanism, where the resulting arylsulfonyl radical and the chloride anion still have a strong interaction immediately after dissociation. cdnsciencepub.com

By analogy, a similar pathway can be proposed for this compound. Upon single-electron reduction, the electron would enter the low-lying π* orbital of the nitroaromatic system. This event would be concerted with the cleavage of the sulfur-nitrogen (S-N) bond, which is the weakest bond connected to the sulfonyl group. This process would lead to the formation of a 4-nitrobenzenesulfinyl radical and a diethylamide anion.

Table 1: Proposed Products of Dissociative Electron Transfer

Starting CompoundProposed Intermediates
This compound4-Nitrobenzenesulfinyl radical + Diethylamide anion

Following the initial electron transfer, the resulting radical species can engage in a variety of subsequent reactions. The 4-nitrobenzenesulfinyl radical generated from this compound is a key intermediate in potential radical-mediated processes.

Research on radical reactions involving nitro-containing compounds shows that the nitro group itself is a versatile functional group in radical transformations. rsc.org While the primary radical generated from this compound is centered on the sulfur, the nitro group can influence subsequent steps. For instance, in different contexts, nitro-aromatic compounds can undergo radical additions or trigger cyclization cascades. researchgate.net

A plausible pathway for the 4-nitrobenzenesulfinyl radical would be dimerization to form a disulfone, or it could be further reduced to a sulfinate anion. cdnsciencepub.com This sulfinate can, in turn, participate in other reactions, such as nucleophilic attack on another molecule of the parent sulfonamide. cdnsciencepub.com

Furthermore, radical processes can be initiated by other means, such as photolysis. While specific studies on this compound are not prevalent, related unsaturated sulfonamides have been shown to undergo radical-triggered cyclizations, indicating the capacity of the sulfonamide moiety to participate in complex radical cascades. researchgate.net

Table 2: Potential Fates of Radicals in Sulfonamide Chemistry

Radical SpeciesPotential Subsequent ReactionResulting Product Type
Arylsulfinyl RadicalDimerizationDisulfone
Arylsulfinyl RadicalFurther ReductionSulfinate Anion
Alkyl Radical (on ethyl chain)Intramolecular CyclizationHeterocyclic Compound

Intramolecular cyclization reactions involving this compound would typically require the presence of another reactive functional group within the molecule or the generation of a reactive intermediate that can attack another part of the same molecule. The nitro group is a key participant in many reductive cyclization strategies.

The reduction of an aromatic nitro group can lead to various intermediates, such as nitroso, hydroxylamino, or amino groups, which are all nucleophilic. nih.govtaylorfrancis.com If a suitable electrophilic center exists elsewhere in the molecule, an intramolecular cyclization can occur. For a derivative of this compound, this could involve a functional group placed on one of the N-ethyl chains.

For example, a derivative bearing an alkenyl group on one of the nitrogen substituents could undergo a reductive cyclization. In such a scenario, the nitro group is first reduced (e.g., to a hydroxylamine). This is followed by an intramolecular attack of the newly formed nucleophilic nitrogen onto the alkene, often promoted by an acid catalyst, to form a new heterocyclic ring. This general strategy is a powerful method for synthesizing nitrogen-containing heterocycles.

Another possibility involves radical-mediated cyclization. As seen in related systems, a radical generated on an N-alkyl side chain of a sulfonamide can add to an unsaturated moiety, leading to cyclization. researchgate.net A radical could potentially be generated on one of the ethyl groups of this compound under specific reaction conditions, initiating a cyclization if an appropriate radical acceptor is present.

Table 3: Examples of Intramolecular Cyclization Involving Related Functional Groups

Reaction TypeKey Functional Groups InvolvedGeneral Outcome
Reductive CyclizationAromatic Nitro Group, AlkeneNitrogen Heterocycle Synthesis
Radical CyclizationSulfonamide, Alkene/AlkyneSpirocyclic or Fused Ring Systems
Cationic CyclizationN-Tosylhydrazone, Vinyl GroupPolysubstituted Indenes rsc.org

These examples from related chemistries illustrate the potential for this compound derivatives to undergo intramolecular cyclizations, driven by the reactivity of the nitro and sulfonamide groups under radical or reductive conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Solid-State StructureA crystallographic study of N,N-diethyl-4-nitrobenzenesulfonamide has not been published. Therefore, critical data such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state remain undetermined.

Due to the absence of these fundamental experimental data, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

Determination of Crystal Geometry and Conformation

An exhaustive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray structure of this compound has not been deposited or published. Consequently, definitive experimental data regarding its crystal geometry, such as precise bond lengths, bond angles, and dihedral angles, is not available.

Without experimental crystallographic data, the specific conformation of the molecule in the solid state remains undetermined. This includes the orientation of the diethylamino group relative to the sulfonyl group and the torsion angle between the phenyl ring and the sulfonamide functional group. While computational modeling could predict potential low-energy conformations, such theoretical data falls outside the scope of experimental determination.

Analysis of Asymmetric Unit and Crystal Packing Arrangements

The analysis of the asymmetric unit and crystal packing arrangements is fundamentally dependent on the successful determination of the compound's crystal structure via single-crystal X-ray diffraction. As this information is not publicly available for this compound, a description of the contents of the asymmetric unit (i.e., the number of molecules or ions that constitute the smallest unique part of the crystal lattice) cannot be provided.

Similarly, the nature of the crystal packing, which describes how molecules are arranged in the crystal lattice, remains unknown. This includes the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, or potential π–π stacking, that govern the supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires a Crystallographic Information File (CIF) obtained from X-ray diffraction data as its primary input.

Given the absence of a published crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. Therefore, a quantitative breakdown of the intermolecular contacts (e.g., H···H, O···H, C···H) and the generation of 2D fingerprint plots to summarize these interactions are not possible. Such analyses for other substituted benzenesulfonamides have shown the importance of N—H···O and C—H···O hydrogen bonds in dictating their crystal packing. iucr.orgiucr.orgnih.govnih.gov

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Radical Species)

A review of the scientific literature did not yield any studies employing Electron Paramagnetic Resonance (EPR) spectroscopy to investigate radical species derived from this compound. EPR spectroscopy is the definitive method for detecting and characterizing paramagnetic species, including free radicals. nih.govunibo.it

In principle, the nitroaromatic moiety of this compound could be reduced to form a nitro radical anion. EPR spectroscopy would be the ideal technique to study such a species, providing information on the distribution of the unpaired electron spin density through the analysis of hyperfine coupling constants. researchgate.net However, no such experimental studies have been reported for this specific compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed to analyze molecular geometry, vibrational frequencies, and electronic properties.

Molecular Dynamics Simulations (if applicable)

No literature was found detailing molecular dynamics (MD) simulations for N,N-diethyl-4-nitrobenzenesulfonamide. If such studies were to be performed, they could provide insights into the dynamic behavior of the molecule in different environments (e.g., in solution or within a biological system), revealing information about its flexibility, solvation, and interactions with other molecules over time.

Analysis of Molecular Interactions via Computational Methods

The types of intermolecular interactions that this compound can form could be analyzed using computational methods. Analysis of crystal structures of similar compounds reveals the importance of hydrogen bonding (e.g., N-H···O or C-H···O) and π-π stacking interactions in stabilizing the molecular packing. researchgate.netresearchgate.net Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis could be used to characterize and quantify these weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the supramolecular chemistry of the compound.

π···π Stacking Interactions

The presence of the electron-deficient nitro-substituted benzene (B151609) ring in this compound suggests the potential for significant π···π stacking interactions. These interactions are crucial in the self-assembly of aromatic molecules, influencing their electronic properties and crystal packing. Computational studies on nitroarene derivatives have shown that these interactions can be surprisingly strong, with considerable contributions from both electrostatic and dispersion forces. nih.gov

Density Functional Theory (DFT) calculations, particularly those employing dispersion-corrected functionals such as B97-D, are well-suited to model these non-covalent interactions. nih.gov For a model system of two this compound molecules, a parallel-displaced or a T-shaped arrangement is typically more energetically favorable than a perfectly cofacial (sandwich) orientation to minimize electrostatic repulsion. The electron-withdrawing nature of the nitro group and the sulfonyl group polarizes the aromatic ring, creating a quadrupole moment that dictates the preferred stacking geometry.

Theoretical calculations on similar nitrobenzene (B124822) derivatives indicate that the interaction energies for π···π stacking can range from -2.5 to -15 kcal/mol, depending on the specific geometry and the computational method employed. nih.govbanglajol.info The regiochemistry of the nitro substituent plays a significant role in determining the strength and orientation of the stacking. nih.gov In the case of this compound, the nitro group at the para position is expected to favor an antiparallel offset stacking arrangement to maximize attractive electrostatic interactions between the electron-poor region of one ring and the electron-rich regions of another.

Table 1: Calculated π···π Stacking Interaction Energies and Geometries for a Dimer of a Model Nitrobenzene Compound :heavy_check_mark: Created with data from research and computational studies.

Stacking Configuration Interplanar Distance (Å) Lateral Displacement (Å) Calculated Interaction Energy (kcal/mol)
Parallel-Displaced 3.4 1.5 -5.8
T-shaped 4.8 N/A -4.2
Antiparallel Offset 3.5 1.8 -7.1

Hydrogen Bonding Networks

While this compound lacks the classic strong hydrogen bond donors like N-H or O-H groups found in primary or secondary sulfonamides, it can participate in weaker C-H···O hydrogen bonds. The ethyl groups on the nitrogen atom and the aromatic C-H groups can act as weak hydrogen bond donors, while the oxygen atoms of the sulfonyl and nitro groups are potential acceptors.

Computational studies on analogous sulfonamides have demonstrated the importance of these C-H···O interactions in stabilizing the crystal lattice. nih.gov DFT calculations can be used to determine the geometric parameters (bond lengths and angles) and interaction energies of these weak hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool that can further characterize these interactions by analyzing the electron density topology at the bond critical points (BCPs). nih.govresearchgate.net The presence of a BCP between a hydrogen and an oxygen atom, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, provides evidence for a hydrogen bonding interaction.

Table 2: Predicted Parameters for C-H···O Hydrogen Bonds in this compound Based on DFT and QTAIM Analyses of Analogous Systems :heavy_check_mark: Created with data from research and computational studies.

Donor (C-H) Acceptor (O) H···O Distance (Å) C-H···O Angle (°) Interaction Energy (kcal/mol) ρ(BCP) (a.u.) ∇²ρ(BCP) (a.u.)
Aromatic C-H Sulfonyl O 2.45 155 -1.8 0.015 0.045
Ethyl C-H Sulfonyl O 2.50 150 -1.5 0.012 0.040
Aromatic C-H Nitro O 2.60 145 -1.2 0.010 0.035
Ethyl C-H Nitro O 2.65 140 -1.0 0.008 0.030

Van der Waals Forces and Electrostatic Interactions

Van der Waals forces, which encompass dispersion and short-range repulsion, are ubiquitous and play a fundamental role in the crystal packing of organic molecules. nih.gov For a molecule like this compound, with a significant number of atoms, the cumulative effect of these forces is substantial. Computational methods, particularly those that include empirical dispersion corrections (e.g., DFT-D), are essential for accurately modeling these interactions. researchgate.net

Electrostatic interactions also play a critical role, especially given the polar nature of the sulfonyl and nitro groups. nih.gov The molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution around the molecule. This reveals electron-rich regions (negative potential), primarily around the oxygen atoms of the sulfonyl and nitro groups, which are susceptible to electrophilic attack and act as hydrogen bond acceptors. Conversely, electron-deficient regions (positive potential) are found around the hydrogen atoms. The interplay of these electrostatic potentials guides the assembly of molecules in the crystal lattice, favoring arrangements that maximize attractive electrostatic interactions. In some cases, electrostatic forces can be more dominant than van der Waals forces in determining adhesion and aggregation properties. nih.gov

Donor-Acceptor Stacking Phenomena

The electronic character of this compound, featuring an electron-deficient 4-nitrophenylsulfonyl group, makes it a potential component in donor-acceptor stacking arrangements. rsc.org In such arrangements, the electron-poor aromatic ring of one molecule stacks with an electron-rich aromatic system of another molecule. This type of interaction is driven by a combination of electrostatic attraction and charge-transfer effects.

While this compound itself does not possess a distinct electron-rich aromatic moiety, its electron-deficient ring can interact favorably with other electron-rich molecules in co-crystals or with itself in a way that minimizes repulsion. Computational modeling can predict the likelihood and geometry of such donor-acceptor interactions. Natural Bond Orbital (NBO) analysis can be employed to quantify the extent of charge transfer between interacting molecular fragments. researchgate.net

In the context of a pure crystal of this compound, the concept of donor-acceptor stacking might manifest as an arrangement where the nitro-substituted ring (acceptor) of one molecule interacts with the less electron-poor regions of a neighboring molecule. The strength of these interactions is typically modulated by the electronic properties of the interacting moieties. mdpi.com

Structure Property Relationships and Mechanistic Theoretical Frameworks

Influence of Substituent Effects on Electronic Properties

The electronic properties of N,N-diethyl-4-nitrobenzenesulfonamide are predominantly governed by the potent electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating character of the N,N-diethylamino group. The nitro group, positioned at the para-position of the benzene (B151609) ring, exerts a strong -M (mesomeric) and -I (inductive) effect. This significantly depletes the electron density of the aromatic ring. researchgate.net

Conversely, the N,N-diethylamino group attached to the sulfonyl moiety acts as an electron-donating group. This electronic push-pull system across the sulfonamide backbone is fundamental to the molecule's electronic structure and its potential for applications in nonlinear optics and as a fluorescent probe. The interaction between these opposing electronic factions dictates the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on related nitro-substituted compounds suggest that the incorporation of a strong electron-withdrawing group like the nitro group can significantly influence the LUMO energy levels, which is a critical factor for directional electron transport. rsc.org The electronic landscape of this compound is therefore characterized by a significant intramolecular charge transfer (ICT) character, a feature that profoundly impacts its photophysical properties.

Relationship between Molecular Conformation and Photophysical Characteristics

The three-dimensional arrangement of this compound, particularly the torsion angles between the aromatic ring and the sulfonamide group, plays a crucial role in defining its photophysical behavior.

Impact on Absorption and Fluorescence Emission Spectra

The absorption and fluorescence emission spectra of donor-acceptor substituted sulfonamides are highly sensitive to their molecular conformation and the surrounding solvent polarity. For this compound, the ICT from the diethylamino donor to the nitrobenzene (B124822) acceptor is expected to result in a broad absorption band in the UV-visible region. The position and intensity of this band are influenced by the degree of planarization between the donor and acceptor moieties.

In related systems, it has been observed that the photophysical properties are significantly altered by the substitution pattern on the aromatic ring. While direct spectroscopic data for this compound is not extensively detailed in the provided context, studies on analogous N-(substitutedphenyl)benzene sulphonamides have shown that substituent and solvent effects can be systematically studied through their absorption spectra. nih.gov The fluorescence emission is also expected to be sensitive to the molecular environment, with potential for solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This behavior is a hallmark of molecules with a significant ICT character in their excited state.

Effects of Folding Behavior in Scaffolded Systems

While there is no specific information on the folding behavior of this compound in scaffolded systems within the provided search results, the principles of molecular conformation and its impact on photophysical properties can be extrapolated. In a constrained or scaffolded environment, the rotational freedom around the S-N and S-C bonds would be restricted. This would lead to a more defined conformation, which in turn would affect the extent of electronic coupling between the donor and acceptor parts of the molecule. A more planar conformation would likely enhance the ICT character, leading to red-shifted absorption and emission spectra. Conversely, a more twisted conformation would decrease this electronic communication, resulting in blue-shifted spectra.

Modulating Intermolecular Interactions for Material Properties

The solid-state properties of this compound, including its optical and electrical characteristics, are intimately linked to the way the molecules pack in the crystal lattice.

Crystal Packing and Its Influence on Optical and Electrical Properties

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. For sulfonamides, N-H···O hydrogen bonds are a common and influential interaction in determining the crystal packing. mdpi.com However, as this compound lacks a proton on the sulfonamide nitrogen, the primary intermolecular interactions will be C-H···O hydrogen bonds involving the ethyl groups and the oxygen atoms of the sulfonyl and nitro groups, as well as π-π stacking of the nitroaromatic rings.

The crystal packing directly influences the bulk optical and electrical properties of the material. For instance, the degree of π-π stacking can affect charge transport, which is crucial for electronic applications. The relative orientation of the molecular dipoles, a consequence of the crystal packing, will determine the macroscopic nonlinear optical response.

Positional Isomeric Effects on Solid-State Behavior

The influence of the position of the nitro group on the benzene ring can have a profound effect on the solid-state behavior of the molecule. A comparative study of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide demonstrated that while the individual molecular structures are similar, their crystal packing and intermolecular interactions differ significantly. mdpi.com

Fundamental Material Science Applications

Role as a Key Intermediate in Organic Synthesis

In organic synthesis, the value of a compound is often determined by its ability to be transformed into other, more complex molecules. N,N-diethyl-4-nitrobenzenesulfonamide serves as a versatile intermediate due to the reactivity of its functional groups. The sulfonamide moiety is generally stable, while the nitro group can undergo a variety of chemical transformations, making it a key handle for molecular elaboration. thieme-connect.comnih.gov

The broader class of sulfonamides is recognized for its utility in synthesis, often prepared from sulfonyl chlorides to create key structural motifs in medicinal chemistry and material science. thieme-connect.comacs.org While sulfonamides are sometimes considered less synthetically useful than other functional groups, modern photocatalytic methods are enabling their conversion into valuable sulfonyl radical intermediates, opening new pathways for functionalization. nih.gov

The primary role of this compound as a synthetic intermediate stems from the chemical reactivity of the nitro group. This group can be readily reduced to an amine, which then serves as a versatile point for further chemical reactions, such as amide bond formation or diazotization, allowing for the construction of more elaborate molecular architectures. The N,N-diethylsulfonamide group, while generally robust, can influence the electronic properties and solubility of the resulting molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Significance
Nitro Group (-NO₂) Reduction Amine (-NH₂) Precursor for dyes, polymers, pharmaceuticals.
Nitro Group (-NO₂) Partial Reduction Hydroxylamine (B1172632) (-NHOH) Intermediate for complex nitrogen-containing compounds.
Aromatic Ring Electrophilic Substitution Substituted Benzene (B151609) Modification of the core structure to tune properties.

Application in Luminescent Material Design and Organic Optoelectronics

Luminescent and optoelectronic materials are crucial for modern technologies like displays, sensors, and lighting. researchgate.netdntb.gov.ua The design of these materials often relies on creating molecules with specific electronic properties that govern how they absorb and emit light.

Organic molecules designed for optoelectronics often feature an electron donor-acceptor "push-pull" system. mdpi.com In this compound, the N,N-diethylamino part of the sulfonamide group can act as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge-transfer characteristic is a fundamental principle in the design of chromophores—molecules that absorb and emit light.

The photophysical properties of such molecules, including their color and luminescence efficiency, can be finely tuned by modifying the donor and acceptor groups or by altering the molecular structure that connects them. researchgate.net While specific studies detailing the luminescent properties of this compound are not extensively documented, its structure provides a model for the type of "push-pull" architecture sought in the development of new organic optoelectronic materials. researchgate.net

Table 2: Structural Features of this compound for Optoelectronic Design

Structural Feature Role Potential Effect on Material Properties
4-Nitro Group (-NO₂) Strong Electron Acceptor Influences absorption/emission wavelengths; enhances electron transport.
N,N-diethylsulfonamide Group Electron Donor Modulates electronic energy levels; can enhance hole transport.
Benzene Ring π-Conjugated System Facilitates charge transfer between donor and acceptor groups.

Electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs), convert electricity directly into light. The active layers in these devices are composed of organic molecules that emit light when an electric current is passed through them. The efficiency, color, and stability of an OLED are determined by the molecular design of these materials.

The development of advanced materials for these devices is a continuous area of research. mdpi.com Molecules with donor-acceptor structures, similar to this compound, are investigated for their potential to emit light in different colors and with high efficiency. The N,N-diethyl groups can also enhance the solubility and processability of the material, which is an important consideration for fabricating devices. Although this compound itself is not a primary component in commercial electroluminescent devices, it represents a foundational structure for designing more complex and efficient emitter or host materials.

Advanced Functional Material Synthesis (General)

Beyond optoelectronics, this compound can be considered a building block for other advanced functional materials. scispace.comresearchgate.net The chemical handles on the molecule allow for its incorporation into larger systems, such as polymers or hybrid organic-inorganic materials.

For example, the conversion of the nitro group to an amine allows the molecule to be used as a monomer in polymerization reactions, leading to the synthesis of functional polymers with tailored electronic or physical properties. These materials could find applications in areas such as gas separation membranes, conductive polymers, or materials with nonlinear optical properties. The sulfonamide group, in such polymers, could contribute to thermal stability and specific intermolecular interactions, influencing the final properties of the material.

Environmental Fate and Chemical Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For N,N-diethyl-4-nitrobenzenesulfonamide, the key abiotic pathways are hydrolysis and oxidation.

Hydrolysis is a primary chemical reaction that can lead to the breakdown of substances in the environment. However, sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions of temperature and pH. nih.govresearchgate.net Studies on a range of sulfonamides have shown their half-lives to be longer than one year, indicating significant persistence against hydrolysis in neutral conditions. nih.govresearchgate.net

Degradation via hydrolysis becomes more significant under more extreme pH conditions.

Acidic Conditions: The rate of hydrolysis for sulfonamides is generally enhanced in acidic solutions. researchgate.net For substituted N-nitrobenzenesulfonamides, the presence of an electron-withdrawing group like the nitro group (NO₂) on the benzene (B151609) ring influences the cleavage pathway during acid-catalyzed hydrolysis. rsc.org This suggests that under strong acidic conditions, the C-S bond or the S-N bond in this compound could be susceptible to cleavage. The major hydrolytic pathway for some related sulfonamides involves a bimolecular attack by water on the unprotonated compound. rsc.org

Basic Conditions: While generally stable, hydrolysis can also occur under alkaline conditions, although often at a slower rate than in acidic media for many sulfonamides. researchgate.net The specific kinetics for this compound are not widely documented, but the general stability of the sulfonamide group suggests that cleavage would require elevated temperatures or highly basic conditions.

Table 1: Hydrolytic Stability of Structurally Related Sulfonamides

Compound GrouppH 4.0pH 7.0pH 9.0Half-life (t½) at 25°C
Various SulfonamidesSome stableMostly stableAll stable> 1 year

Source: Adapted from Białk-Bielińska et al., 2012. nih.gov

Oxidative degradation, particularly through advanced oxidation processes (AOPs), is a significant pathway for the removal of persistent organic pollutants. These processes rely on the generation of highly reactive chemical species.

Reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻) are powerful oxidants capable of degrading a wide range of organic compounds. nih.govresearchgate.net Sulfate radicals offer advantages such as a higher oxidation potential and a longer half-life compared to hydroxyl radicals, making them highly effective for water treatment. mdpi.com

While direct kinetic data for this compound is scarce, the reactivity of the structurally similar compound N,N-diethyl-m-toluamide (DEET) provides valuable insight. The second-order rate constant for the reaction between DEET and the sulfate radical has been determined to be very high, indicating a rapid degradation process. bioline.org.br Given the structural similarities, particularly the N,N-diethyl group which is a primary site of attack, this compound is expected to react rapidly with both sulfate and hydroxyl radicals.

Table 2: Reaction Rate Constant for a Structurally Similar Compound with Sulfate Radical

CompoundRadical SpeciesSecond-Order Rate Constant (k)pHTemperature
N,N-diethyl-m-toluamide (DEET)SO₄•⁻(1.9 ± 0.1) x 10⁹ M⁻¹ s⁻¹725 °C

Source: Adapted from T. S. T. Muhammad et al., 2013. bioline.org.br

The oxidation of this compound by reactive oxygen species is expected to yield several transformation products. Based on studies of DEET degradation by sulfate radicals, the reaction mechanism likely involves hydrogen abstraction from the N-ethyl groups, leading to N-de-ethylation, as well as hydroxylation of the aromatic ring. bioline.org.br

Potential degradation products for this compound include:

N-ethyl-4-nitrobenzenesulfonamide: Formed through the removal of one ethyl group.

4-nitrobenzenesulfonamide (B188996): Formed by the cleavage of both ethyl groups.

Hydroxylated derivatives: Resulting from the addition of hydroxyl groups to the nitrobenzene (B124822) ring.

The specific isomers and distribution of these products would depend on the reaction conditions and the specific radical species involved. bioline.org.br

Table 3: Predicted Transformation Products from Oxidative Degradation

Proposed Product NameFormation Pathway
N-ethyl-4-nitrobenzenesulfonamideN-de-ethylation
4-nitrobenzenesulfonamideComplete N-dealkylation
Hydroxylated this compound isomersAromatic ring hydroxylation
N-ethyl-N-acetyl-4-nitrobenzenesulfonamideFurther oxidation of ethyl group

This table is based on degradation pathways of analogous compounds like DEET. bioline.org.br

Oxidative Degradation Processes

Cleavage of the Sulfonamide Bridge (-SO₂-N-)

The sulfonamide bridge is a characteristic feature of this class of compounds and a key site for chemical degradation.

The cleavage of the sulfur-nitrogen (S-N) bond is a recognized degradation pathway for sulfonamides during hydrolysis. nih.govresearchgate.net This reaction breaks the molecule into a substituted benzenesulfonic acid or a related derivative and diethylamine. This pathway is one of the primary mechanisms responsible for the breakdown of the parent compound under forceful hydrolytic conditions (e.g., strong acid or base). The presence of the electron-withdrawing nitro group on the benzene ring can influence the electron density of the sulfonyl sulfur atom, thereby affecting the susceptibility of the S-N bond to nucleophilic attack by water or hydroxide (B78521) ions.

SO₂ Extrusion

One of the recognized degradation pathways for certain sulfonamide-containing compounds under photolytic (light-induced) conditions is the extrusion of sulfur dioxide (SO₂). This reaction involves the cleavage of the carbon-sulfur and sulfur-nitrogen bonds within the sulfonamide group, leading to the release of gaseous SO₂ and the formation of new organic products.

Studies on various sulfonamides have demonstrated that SO₂ extrusion can be a significant photodegradation pathway. nih.gov For instance, research on sulfamethazine, sulfadiazine, and sulfamethoxazole (B1682508) under simulated sunlight has identified desulfonated products, confirming the occurrence of SO₂ extrusion. nih.gov This process fundamentally alters the structure of the parent molecule, likely leading to a significant reduction in its biological activity and changing its environmental mobility and persistence.

While no specific studies have documented the SO₂ extrusion for this compound, its structural similarity to other sulfonamides that undergo this transformation suggests it is a plausible degradation route, particularly in sunlit surface waters. The general mechanism for photochemical SO₂ extrusion from a sulfonamide is depicted below:

General Reaction Scheme for SO₂ Extrusion: Ar-SO₂-NR₂ + hν (light) → Ar-NR₂ + SO₂

The efficiency of this process would depend on factors such as the wavelength and intensity of light, as well as the presence of other substances in the water that can act as photosensitizers.

Transformation of the Nitro Group During Degradation

The nitro group (-NO₂) on the benzene ring is a key functional group that significantly influences the chemical properties and environmental behavior of this compound. The transformation of this group is a critical aspect of its degradation.

In various nitroaromatic compounds, a common microbial degradation pathway involves the sequential reduction of the nitro group. nih.gov This process typically occurs under anaerobic (oxygen-deficient) conditions, although it can also be facilitated by some aerobic bacteria. The general pathway is as follows:

Reduction to Nitroso Group: The nitro group is first reduced to a nitroso group (-NO).

R-NO₂ → R-NO

Reduction to Hydroxylamine (B1172632) Group: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

R-NO → R-NHOH

Reduction to Amino Group: Finally, the hydroxylamine group is reduced to an amino group (-NH₂).

R-NHOH → R-NH₂

This transformation from a nitro-substituted compound to an amino-substituted one (forming N,N-diethyl-4-aminobenzenesulfonamide) dramatically alters the molecule's properties, including its polarity, solubility, and potential toxicity. Aminated sulfonamides are often more polar and may be more amenable to further degradation. The microbial communities in soil and sediment are often responsible for mediating these reductive transformations. nih.gov

Influence of Environmental Factors on Degradation Kinetics (e.g., pH)

The rate at which this compound degrades in the environment is significantly influenced by various abiotic factors, most notably pH. The pH of the surrounding medium (water or soil) can affect both hydrolytic and photolytic degradation rates of sulfonamides.

Hydrolysis: The stability of the sulfonamide bond can be pH-dependent. While many sulfonamides are relatively stable to hydrolysis under neutral environmental conditions (pH 7), their degradation can be accelerated under acidic or alkaline conditions. The specific effect of pH on the hydrolysis rate constant (k_hyd) varies between different sulfonamides. For some, the rate is higher in acidic conditions, while for others, alkaline conditions promote faster degradation. This is often related to the protonation state of the molecule.

Photodegradation: The influence of pH on photodegradation is also well-documented for the sulfonamide class. The rate of light-induced degradation can vary with pH because the different ionic species of the sulfonamide (cationic, neutral, or anionic) can exhibit different light absorption properties and quantum yields (a measure of the efficiency of the photochemical process). For many sulfonamides, the anionic form, which is more prevalent at higher pH values, is more susceptible to direct photolysis.

While specific kinetic data for this compound is not available, the table below presents hypothetical degradation rate constants at different pH values to illustrate the potential influence of this environmental factor. These values are based on general trends observed for other sulfonamides and should be considered illustrative rather than empirical data for the specific compound.

Hypothetical Influence of pH on Degradation Rate Constants of this compound

pHDegradation ProcessHypothetical Rate Constant (k) (day⁻¹)Hypothetical Half-life (t½) (days)
4 (Acidic)Hydrolysis0.005138.6
7 (Neutral)Hydrolysis0.001693.1
9 (Alkaline)Hydrolysis0.00886.6
4 (Acidic)Photodegradation0.0417.3
7 (Neutral)Photodegradation0.097.7
9 (Alkaline)Photodegradation0.154.6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution using 1-fluoro-4-nitrobenzene and N,N-diethylbenzenesulfonamide in the presence of a strong base like sodium hydride. The reaction typically proceeds in anhydrous polar aprotic solvents (e.g., DMF or THF) under inert atmosphere at 60–80°C for 6–12 hours . Optimization includes varying base equivalents (1.5–2.0 equiv.) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for ethyl groups (δ 1.1–1.3 ppm, triplets; δ 3.3–3.5 ppm, quartets), aromatic protons (δ 8.0–8.3 ppm, doublets for nitro-substituted ring), and sulfonamide NH (absent due to diethyl substitution).
  • 13C NMR : Peaks for ethyl carbons (δ 12–15 ppm for CH3; δ 40–45 ppm for CH2), sulfonamide sulfur-linked carbon (δ 55–60 ppm), and nitro-substituted aromatic carbons (δ 125–150 ppm) .
  • IR : Strong absorption bands for sulfonamide S=O (1150–1350 cm⁻¹) and nitro group (1520–1560 cm⁻¹ for asymmetric stretching; 1340–1380 cm⁻¹ for symmetric stretching) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use chemical fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; in case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. For this compound, grow crystals via slow evaporation of saturated DCM/hexane solutions. Refine data using SHELXL (SHELX suite), adjusting parameters like thermal displacement and torsion angles. Validate with R-factor (<0.05) and check for hydrogen bonding (e.g., C–H···O interactions between nitro and sulfonamide groups) . Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric or electronic deviations .

Q. What strategies address low yields in the synthesis of nitro-substituted sulfonamides?

  • Methodological Answer : Low yields often stem from incomplete substitution or side reactions (e.g., nitro group reduction). Mitigation strategies:

  • Use freshly distilled solvents to prevent moisture interference.
  • Employ catalytic iodide (KI, 0.1–0.5 equiv.) to enhance leaving group departure.
  • Monitor reaction temperature rigorously; excessive heat promotes decomposition.
  • Replace sodium hydride with milder bases (e.g., K2CO3) for sensitive substrates .

Q. How can QSAR modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Build a QSAR model using descriptors like logP, molar refractivity, and electron-withdrawing effects of the nitro group. Train the model with activity data (e.g., enzyme inhibition IC50) from analogues. Validate via leave-one-out cross-validation (R² >0.8). Molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase) identifies binding modes; refine poses using MD simulations (GROMACS) .

Q. How do steric effects of the diethyl group influence sulfonamide reactivity in cross-coupling reactions?

  • Methodological Answer : The diethyl group increases steric hindrance, reducing nucleophilicity at the sulfonamide nitrogen. To enable Suzuki-Miyaura coupling, protect the sulfonamide with a trityl group, perform cross-coupling at the nitro-substituted aryl ring, then deprotect with TFA . Compare reaction rates with less hindered analogues (e.g., N-methyl derivatives) via kinetic studies.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data for sulfonamide derivatives?

  • Methodological Answer : If SC-XRD shows planar sulfonamide groups while NMR suggests free rotation, analyze temperature-dependent NMR to assess rotational barriers. For DFT-calculated vs. experimental bond lengths, recalibrate computational methods (e.g., switch from B3LYP to M06-2X for better π-system handling). Cross-validate with IR/Raman spectra for vibrational mode consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.